molecular formula C18H17BrCl2N2O2 B10897547 (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone

(5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10897547
M. Wt: 444.1 g/mol
InChI Key: IEONPCGNFGTSOD-UHFFFAOYSA-N
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Description

(5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone is a complex organic compound that features a brominated phenol group and a dichlorobenzyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone typically involves multiple steps:

    Bromination of Phenol: The starting material, 2-hydroxyphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Piperazine Derivative: 2,6-Dichlorobenzyl chloride reacts with piperazine to form 4-(2,6-dichlorobenzyl)piperazine.

    Coupling Reaction: The brominated phenol is then coupled with the piperazine derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the effects of halogenated phenols and piperazine derivatives on biological systems. It could serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone could be investigated for its potential therapeutic properties. Its structure suggests it might interact with certain receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of halogen atoms could enhance its binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone
  • (5-Bromo-2-hydroxyphenyl)[4-(2,4-dichlorobenzyl)piperazin-1-yl]methanone
  • (5-Bromo-2-hydroxyphenyl)[4-(2,6-difluorobenzyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its reactivity and interactions. The combination of bromine and chlorine atoms provides distinct electronic and steric properties, potentially leading to unique biological and chemical activities.

Properties

Molecular Formula

C18H17BrCl2N2O2

Molecular Weight

444.1 g/mol

IUPAC Name

(5-bromo-2-hydroxyphenyl)-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H17BrCl2N2O2/c19-12-4-5-17(24)13(10-12)18(25)23-8-6-22(7-9-23)11-14-15(20)2-1-3-16(14)21/h1-5,10,24H,6-9,11H2

InChI Key

IEONPCGNFGTSOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

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